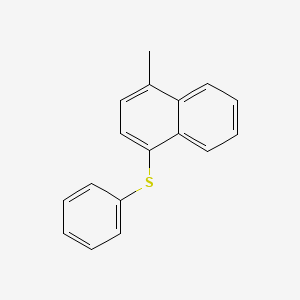

1-Methyl-4-(phenylsulfanyl)naphthalene

Description

1-Methyl-4-(phenylsulfanyl)naphthalene is a naphthalene derivative featuring a methyl group at the 1-position and a phenylsulfanyl (C₆H₅S-) substituent at the 4-position. Naphthalene derivatives are widely studied due to their presence in environmental pollutants, natural products, and industrial applications . These compounds are known for their roles as polycyclic aromatic hydrocarbons (PAHs), often originating from combustion processes or industrial activities . The phenylsulfanyl group in 1-Methyl-4-(phenylsulfanyl)naphthalene introduces sulfur-based reactivity, which may influence its chemical behavior, toxicity, and environmental persistence compared to simpler methyl-substituted analogs.

Properties

CAS No. |

430430-72-1 |

|---|---|

Molecular Formula |

C17H14S |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

1-methyl-4-phenylsulfanylnaphthalene |

InChI |

InChI=1S/C17H14S/c1-13-11-12-17(16-10-6-5-9-15(13)16)18-14-7-3-2-4-8-14/h2-12H,1H3 |

InChI Key |

FDDRKFYZFUWSDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(phenylsulfanyl)naphthalene typically involves the introduction of the phenylsulfanyl group to the naphthalene ring. One common method is through the reaction of 1-methylnaphthalene with phenylsulfenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylsulfenyl chloride.

Industrial Production Methods: Industrial production of 1-Methyl-4-(phenylsulfanyl)naphthalene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(phenylsulfanyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthiol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Phenylthiol derivatives.

Substitution: Halogenated and nitrated naphthalene derivatives.

Scientific Research Applications

1-Methyl-4-(phenylsulfanyl)naphthalene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylsulfanyl)naphthalene involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Volatility : The phenylsulfanyl group in 1-Methyl-4-(phenylsulfanyl)naphthalene likely reduces volatility compared to methyl-substituted naphthalenes (e.g., 1- and 2-methylnaphthalene), which are more volatile and prevalent in air pollution .

Toxicological Profiles

Comparative Toxicity Data

Insights :

- Metabolism: Methylnaphthalenes undergo cytochrome P450-mediated oxidation to epoxides and quinones, contributing to organ toxicity .

- Environmental Persistence : The larger molecular weight and sulfur content of 1-Methyl-4-(phenylsulfanyl)naphthalene suggest higher persistence in soil or sediment compared to methylnaphthalenes, which are more prone to volatilization .

Biological Activity

1-Methyl-4-(phenylsulfanyl)naphthalene is a sulfur-containing organic compound with a naphthalene backbone. Its unique structure, characterized by the presence of a methyl group and a phenylsulfanyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H12S

- Molecular Weight : Approximately 250.36 g/mol

- Structure : The compound consists of a naphthalene ring substituted at the 1-position with a methyl group and at the 4-position with a phenylsulfanyl group.

Interaction with Biological Systems

Preliminary studies indicate that 1-Methyl-4-(phenylsulfanyl)naphthalene may interact with various proteins and enzymes, influencing metabolic pathways. However, detailed mechanisms remain largely unexplored. The compound's reactivity is expected to be similar to other naphthalene derivatives, which are known to undergo metabolic transformations via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.

Case Study: Naphthalene Poisoning

A notable case involved a 29-year-old female who ingested mothballs containing naphthalene, leading to symptoms such as hemolysis and methemoglobinemia. Treatment included intravenous methylene blue and N-acetylcysteine, highlighting the potential for severe reactions to compounds related to naphthalene derivatives . This case underscores the importance of understanding the biological activity and safety profile of related compounds like 1-Methyl-4-(phenylsulfanyl)naphthalene.

Comparative Analysis with Similar Compounds

The following table compares 1-Methyl-4-(phenylsulfanyl)naphthalene with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylnaphthalene | C11H10 | Simple methyl substitution on naphthalene |

| 2-Methylnaphthalene | C11H10 | Methyl group at position 2; different reactivity |

| Benzothiazole | C7H5NS | Contains nitrogen and sulfur; distinct properties |

| Thianthrene | C12H8S2 | Dithiol compound; different electronic properties |

The distinct arrangement of functional groups in 1-Methyl-4-(phenylsulfanyl)naphthalene may influence its reactivity and potential applications compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.